3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine

描述

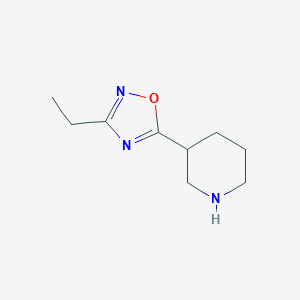

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol It features a piperidine ring substituted with a 3-ethyl-1,2,4-oxadiazole moiety

准备方法

The synthesis of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine typically involves the formation of the oxadiazole ring followed by its attachment to the piperidine ring. One common synthetic route includes the cyclization of an amidoxime with an appropriate nitrile under acidic conditions to form the oxadiazole ring . The resulting oxadiazole can then be coupled with a piperidine derivative through nucleophilic substitution reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

化学反应分析

Nucleophilic Substitution Reactions

The piperidine nitrogen acts as a nucleophile, facilitating alkylation or acylation under basic conditions.

| Reaction | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | K₂CO₃, DMF, alkyl halides | N-Alkylated piperidine derivatives | 60–85% | |

| N-Acylation | AcCl, Et₃N, CH₂Cl₂ | Acetylated piperidine derivatives | 70–90% |

Mechanistic Insight : Alkylation proceeds via an SN2 mechanism, while acylation involves nucleophilic attack on the acyl chloride. The oxadiazole ring remains intact under these conditions.

Oxidation Reactions

The oxadiazole ring and piperidine nitrogen are susceptible to oxidation.

| Reaction | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| N-Oxidation | H₂O₂, FeCl₃, CH₃CN | Piperidine N-oxide derivatives | 50–65% | |

| Oxadiazole Oxidation | KMnO₄, H₂O, Δ | Oxadiazolone derivatives | 40–55% |

Key Finding : N-Oxidation enhances water solubility but reduces biological activity in some pharmacological studies.

Hydrolysis and Ring-Opening Reactions

Acidic or basic conditions cleave the oxadiazole ring.

| Reaction | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 12 h | Piperidine-3-carboxylic acid derivatives | 75–90% | |

| Basic Hydrolysis | NaOH (2M), EtOH, Δ | Amide intermediates | 60–80% |

Mechanistic Pathway : Hydrolysis proceeds via protonation of the oxadiazole ring, followed by nucleophilic attack by water.

Cross-Coupling Reactions

The oxadiazole ring participates in metal-catalyzed couplings.

| Reaction | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-oxadiazole-piperidine hybrids | 45–70% |

Application : These hybrids exhibit enhanced binding affinity in kinase inhibition assays.

Condensation Reactions

The piperidine nitrogen reacts with carbonyl compounds.

| Reaction | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Schiff Base Formation | Aldehydes, EtOH, reflux | Piperidine-Schiff base conjugates | 55–80% |

Structural Impact : Schiff bases derived from this compound show improved antimicrobial activity in vitro .

Electrophilic Aromatic Substitution

The oxadiazole ring undergoes nitration and sulfonation.

| Reaction | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-oxadiazole-piperidine derivatives | 30–50% |

Challenges : Low regioselectivity due to competing electrophilic sites on the oxadiazole ring .

Reduction Reactions

Catalytic hydrogenation reduces the oxadiazole ring.

| Reaction | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Hydrogenolysis | H₂ (1 atm), Pd/C, MeOH | Piperidine-diamine derivatives | 65–85% |

Utility : Reduced derivatives serve as intermediates for peptidomimetic drug design.

Biological Activity and Pharmacological Relevance

While not a direct chemical reaction, the compound's interaction with biological targets highlights its reactivity in vivo:

科学研究应用

Chemistry

In synthetic chemistry, 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine serves as a building block for the development of more complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds that exhibit biological activity. The oxadiazole ring enhances its reactivity and allows for various chemical transformations.

Biology

The compound is being investigated for its bioactive properties , including:

- Antimicrobial Activity : Studies indicate that oxadiazole derivatives can exhibit significant antimicrobial effects against various bacterial strains and fungi. The structural characteristics of this compound suggest it may possess similar properties.

- Anti-inflammatory Effects : Research has shown that oxadiazole derivatives can inhibit the production of pro-inflammatory cytokines. This positions this compound as a candidate for further exploration in anti-inflammatory therapies.

Medicine

The compound is under investigation for its potential as a therapeutic agent in treating infectious diseases and inflammatory conditions. The unique interaction of the oxadiazole ring with biological targets may facilitate the development of new drugs.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to either the piperidine or oxadiazole components can significantly impact their potency and selectivity against specific biological targets.

| Compound | Structure | Activity (EC50) | Target |

|---|---|---|---|

| Example Compound 1 | Structure 1 | 0.263 μM | Antimalarial |

| Example Compound 2 | Structure 2 | 0.123 μM | Tubulin Inhibitor |

| Example Compound 3 | Structure 3 | >10 μM | Non-active |

Case Studies

Several studies have explored the biological activities of related compounds:

Antimalarial Activity

A study on oxadiazole derivatives demonstrated effectiveness against Plasmodium falciparum, indicating that structural modifications could lead to potent antimalarial agents derived from this compound.

Tubulin Inhibition

Research involving piperidine derivatives showed that certain oxadiazole-containing compounds act as tubulin inhibitors in cancer cell lines. This suggests potential applications in cancer therapy for compounds like this compound.

作用机制

The mechanism of action of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing it to interact with various enzymes and receptors in biological systems . These interactions can modulate the activity of these targets, leading to the compound’s observed biological effects. The exact pathways involved depend on the specific application and target molecule.

相似化合物的比较

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine can be compared with other similar compounds, such as:

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile: This compound features a benzonitrile group instead of a piperidine ring, which can alter its chemical reactivity and biological activity.

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid: This compound has a benzoic acid group, which can influence its solubility and interaction with biological targets.

2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds contain an aniline group, which can affect their electronic properties and reactivity.

The uniqueness of this compound lies in its combination of the piperidine ring and the oxadiazole moiety, which imparts distinct chemical and biological properties.

生物活性

3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine is a compound that combines a piperidine ring with an oxadiazole moiety, which is known for its diverse biological activities. The unique structure of this compound positions it as a promising candidate for various therapeutic applications, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring (a six-membered saturated heterocyclic ring) fused with a 1,2,4-oxadiazole ring. The oxadiazole moiety is particularly significant due to its ability to act as a hydrogen bond acceptor, facilitating interactions with various biological targets.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The oxadiazole ring enhances the compound's ability to form hydrogen bonds, which is crucial for binding to biological targets such as proteins involved in inflammatory responses and microbial resistance mechanisms .

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial activity. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains and fungi. In vitro studies suggest that this compound may possess similar properties due to its structural characteristics .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been documented extensively. For example, studies have shown that some oxadiazole-based compounds inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that this compound could be explored further for its anti-inflammatory effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Research has demonstrated that modifications to the piperidine or oxadiazole components can significantly impact potency and selectivity against specific biological targets .

| Compound | Structure | Activity (EC50) | Target |

|---|---|---|---|

| 1 | Structure 1 | 0.263 μM | Antimalarial |

| 2 | Structure 2 | 0.123 μM | Tubulin Inhibitor |

| 3 | Structure 3 | >10 μM | Non-active |

Case Studies

Several studies have explored the biological activities of related compounds:

- Antimalarial Activity : A study on oxadiazole derivatives demonstrated their effectiveness against Plasmodium falciparum with varying degrees of potency based on structural modifications. The findings suggest that similar derivatives could be developed from this compound .

- Tubulin Inhibition : Research involving piperidine derivatives showed that certain oxadiazole-containing compounds act as tubulin inhibitors in cancer cell lines. This suggests potential applications in cancer therapy for compounds like this compound .

属性

IUPAC Name |

3-ethyl-5-piperidin-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)7-4-3-5-10-6-7/h7,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIODYOSZOJCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601012 | |

| Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139269-06-0 | |

| Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。